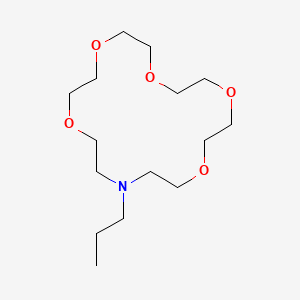![molecular formula C20H26BrN3 B14290418 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline CAS No. 119888-46-9](/img/structure/B14290418.png)
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline typically involves the diazotization of 4-bromoaniline followed by azo coupling with N,N-dibutylaniline. The reaction conditions generally include:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with N,N-dibutylaniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development and as a model compound for studying the pharmacokinetics and pharmacodynamics of azo compounds.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline involves its interaction with molecular targets through the azo group. The compound can undergo tautomerization, leading to the formation of different isomers that can interact with various biological molecules. The extended π-electron system of the azo group allows for interactions with enzymes, receptors, and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Bromophenyl)diazenyl]phenol
- 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- 4-[(E)-(3-Bromophenyl)diazenyl]phenol
Uniqueness
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline is unique due to its specific structural features, including the bromophenyl group and the dibutylaniline moiety. These features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further enhance its uniqueness compared to similar compounds.
Properties
CAS No. |
119888-46-9 |
|---|---|
Molecular Formula |
C20H26BrN3 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-N,N-dibutylaniline |
InChI |
InChI=1S/C20H26BrN3/c1-3-5-15-24(16-6-4-2)20-13-11-19(12-14-20)23-22-18-9-7-17(21)8-10-18/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
TXIPKZVJMLDHGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


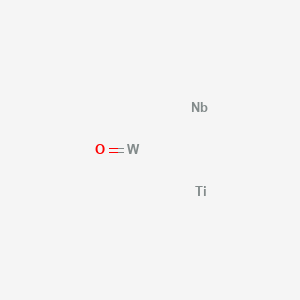
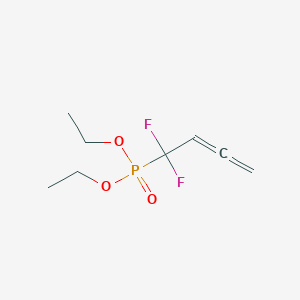
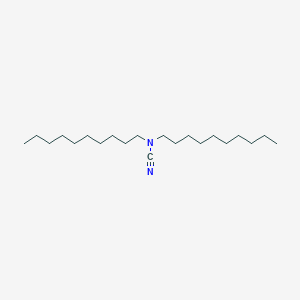
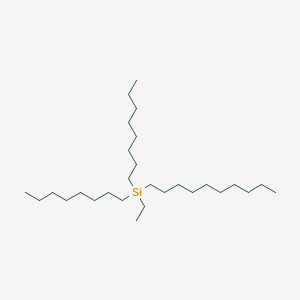
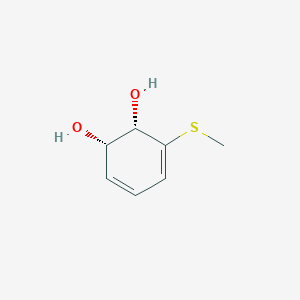
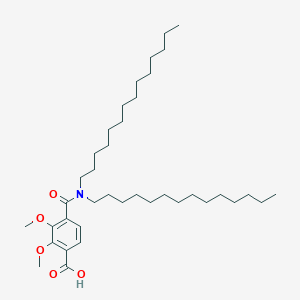
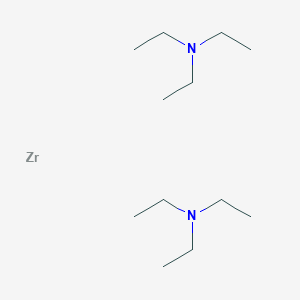
methanone](/img/structure/B14290381.png)
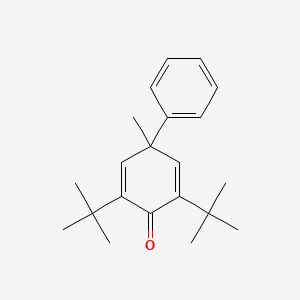
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)

